N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3S2/c1-12-9-13(2)11-26(10-12)31(28,29)15-5-3-14(4-6-15)20(27)25-21-24-19-17(30-21)8-7-16(22)18(19)23/h3-8,12-13H,9-11H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHGZLQIXPLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,5-dichloro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole intermediate with 3,5-dimethylpiperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole Derivatives
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structure : Shares the dichlorobenzothiazole core but replaces the sulfonyl-piperidine group with 3,5-dimethoxy substituents on the benzamide ring.
- Properties : Reported to have the highest molecular weight among compounds isolated from P. guineense, though the exact value is unspecified. It also exhibited distinct chromatographic behavior with a high retention time .
BA98629: N-(2-benzoyl-4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
- Structure : Retains the 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide moiety but replaces the benzothiazole with a 2-benzoyl-4-chlorophenyl group.
- Properties : Molecular weight = 511.03 g/mol; molecular formula = C₂₇H₂₇ClN₂O₄S .
- Comparison : The absence of the benzothiazole ring may reduce π-π stacking interactions critical for binding to certain biological targets. The chlorophenyl group could introduce steric effects or alter electronic properties.
BA98639: Ethyl 4-{4-[(6-acetamido-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
- Structure : Features a piperazine carboxylate linked via sulfonyl to a benzamide-benzothiazole hybrid.
- Properties : Molecular weight = 531.60 g/mol; molecular formula = C₂₃H₂₅N₅O₆S₂ .
- Comparison : The acetamido-benzothiazole and piperazine carboxylate groups may enhance solubility compared to the target compound’s dimethylpiperidine-sulfonyl group. This could influence pharmacokinetics or metabolic stability.
Structural and Functional Implications
Key Observations
Substituent Effects on Molecular Weight :
- Sulfonyl-piperidine derivatives (e.g., BA98629) exhibit moderate molecular weights (~500–530 g/mol), while methoxy-substituted analogs may have higher values .
- The target compound’s molecular weight is likely comparable to BA98629, given structural similarities.
Chromatographic Behavior :
- Methoxy-substituted benzothiazoles (e.g., the analog in P. guineense) show prolonged retention times, suggesting stronger interactions with hydrophobic stationary phases .
Bioactivity Hypotheses :
- The dichlorobenzothiazole core in the target compound may confer antimicrobial or anticancer properties, as seen in other benzothiazole derivatives. However, the sulfonyl-piperidine group’s role in modulating selectivity or potency remains speculative without experimental data.
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole moiety and a piperidine sulfonamide group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 365.29 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dichloro-1,3-benzothiazole with 4-(3,5-dimethylpiperidin-1-sulfonyl)aniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Characterization of the synthesized compound is performed using techniques such as NMR and mass spectrometry.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest through the inhibition of key signaling pathways like AKT and ERK .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess notable antimicrobial properties:
- Antibacterial Activity : The compound has been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Results indicate moderate to high activity with Minimum Inhibitory Concentrations (MICs) ranging from 6.12 µM to 25 µM .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:
- Studies involving murine macrophage cell lines have shown that treatment with benzothiazole derivatives can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives similar to this compound:
- Study on Anticancer Efficacy : A study demonstrated that a related compound inhibited cell proliferation in A431 and A549 cells by inducing apoptosis at concentrations as low as 1 µM .
- Antimicrobial Testing : Another study evaluated various benzothiazole derivatives for their antimicrobial efficacy against S. aureus and E. coli, showing promising results that position these compounds as potential candidates for antibiotic development .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves sequential coupling of the benzothiazole and sulfonamide moieties. Key steps include:
- Amide bond formation : Reacting 4,5-dichloro-1,3-benzothiazol-2-amine with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride in anhydrous pyridine under reflux (12–24 hours) .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol yields >90% purity .
Critical conditions : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonamide intermediates. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Basic: Which spectroscopic techniques confirm structure and purity?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Benzothiazole C2-H: δ 8.2–8.5 ppm (singlet).
- Piperidinyl sulfonamide: δ 3.1–3.4 ppm (multiplet for CH₂ groups) .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
- Mass spectrometry : ESI-MS shows [M+H]+ at m/z 527.2 (calculated for C₂₁H₂₂Cl₂N₄O₃S₂) .
Advanced: How to design experiments evaluating inhibitory activity?
Methodological Answer:
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, PFOR enzyme) based on structural analogs .
- In vitro assays :
- Enzyme inhibition: Measure IC₅₀ via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl acetate hydrolysis for esterases) .
- Cell-based assays: Use cancer cell lines (e.g., MCF-7) with ATP-based viability assays (72-hour exposure, EC₅₀ calculation) .
- Dose-response curves : Fit data to a four-parameter logistic model using software like GraphPad Prism .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-validation : Compare NMR data with X-ray crystallography (e.g., hydrogen bonding patterns in crystal structures ).
- Dynamic effects : Account for solvent polarity-induced shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity analysis : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or chlorination) .
Basic: Key functional groups influencing reactivity and bioactivity?
Methodological Answer:
- Benzothiazole core : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Dichloro substituents : Increase lipophilicity (logP ~3.5) and membrane permeability .
- Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for target binding (e.g., PFOR enzyme inhibition ).
Advanced: Integrating computational chemistry for derivative design?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., PFOR; PDB ID 1NPZ) .
- QSAR modeling : Correlate substituent electronegativity (Cl, CH₃) with bioactivity using partial least squares regression .
- ADMET prediction : SwissADME assesses bioavailability (%ABS >70) and CYP450 inhibition risks .
Basic: Effective purification methods post-synthesis?
Methodological Answer:
- Recrystallization : Dissolve crude product in hot methanol (60°C), cool to 4°C for crystal growth (yield ~65%) .
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → EtOAc) to separate sulfonamide byproducts .
Advanced: Assessing stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor via HPLC .
- Light stability : Store in amber vials under UV light (λ = 254 nm) for 48 hours; quantify degradation products .
Advanced: Optimizing reaction yields during scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent volume (5–10 eq.), and catalyst (e.g., DMAP) to identify optimal conditions .
- Continuous flow synthesis : Reduces side reactions in amide coupling steps (residence time <30 minutes) .
Basic: Pharmacological applications of benzothiazole-sulfonamide hybrids?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
